
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is an organoboron compound with the molecular formula C6H4BF4KO. This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate can be synthesized through the reaction of 3-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the borate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, ethanol).
Conditions: Reactions are typically carried out under reflux conditions with inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate exerts its effects involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, resulting in the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate
- Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate
Uniqueness
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of stability and compatibility with various reaction conditions compared to other similar boron reagents .
Properties
Molecular Formula |
C6H4BF4KO |
|---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-2-hydroxyphenyl)boranuide |
InChI |
InChI=1S/C6H4BF4O.K/c8-5-3-1-2-4(6(5)12)7(9,10)11;/h1-3,12H;/q-1;+1 |
InChI Key |
IDOIPVCZSBHWEW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


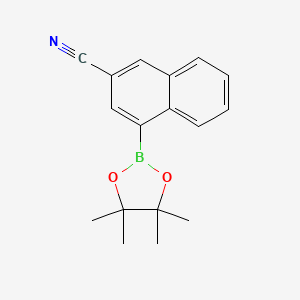
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)
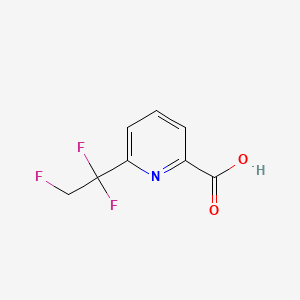
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
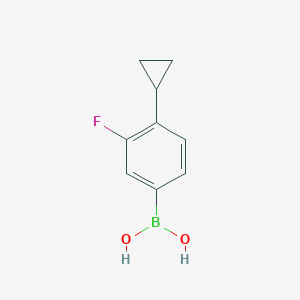
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
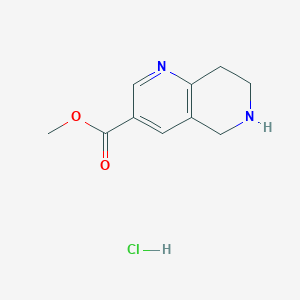

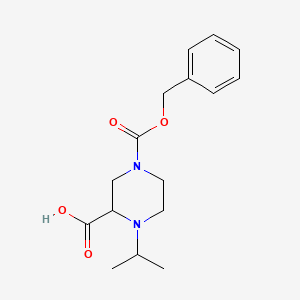
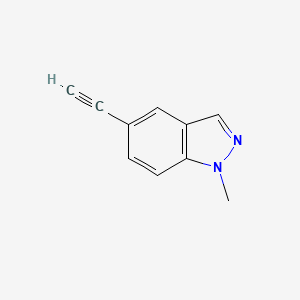
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
amine hydrochloride](/img/structure/B13462900.png)
